Tamarixetin

描述

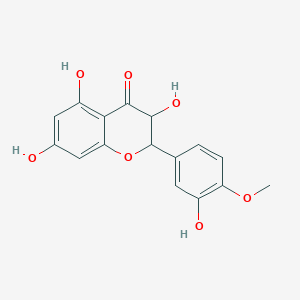

柽柳素是一种O-甲基化的黄酮醇,是一种天然存在的黄酮类化合物柽柳素是从柽柳植物中分离出来的 . 该化合物以其多种药理特性而闻名,包括抗氧化、抗炎和抗癌活性 .

准备方法

合成路线和反应条件: 柽柳素可以通过对槲皮素进行甲基化来合成。该过程涉及使用诸如硫酸二甲酯或碘甲烷之类的甲基化试剂,在碳酸钾之类的碱的存在下进行。 该反应通常在丙酮或二甲基甲酰胺等有机溶剂中于高温下进行 .

工业生产方法: 柽柳素的工业生产涉及从植物来源中提取该化合物,特别是从柽柳中提取。 提取过程包括溶剂萃取,然后使用色谱技术进行纯化 .

反应类型:

氧化: 柽柳素可以进行氧化反应,导致形成醌和其他氧化衍生物。

还原: 柽柳素的还原可以产生二氢黄酮醇。

取代: 柽柳素可以参与亲核取代反应,特别是在羟基处。

常用试剂和条件:

氧化: 诸如高锰酸钾或过氧化氢之类的试剂,在酸性或碱性条件下。

还原: 诸如硼氢化钠或氢化铝锂之类的试剂。

取代: 诸如卤代烷烃或酰氯之类的试剂,在碱的存在下。

主要产品:

氧化: 醌和其他氧化的黄酮类衍生物。

还原: 二氢黄酮醇。

取代: 烷基化或酰化的黄酮类衍生物.

科学研究应用

Anti-Cancer Properties

Tamarixetin has shown significant potential as an anti-cancer agent, particularly in breast cancer. A comprehensive study utilized reverse docking and network pharmacology to identify its molecular mechanisms.

- Mechanism of Action : this compound targets several proteins associated with breast cancer, including AKT1, ESR1, and HSP90AA1. These proteins are linked to tumor progression and patient survival rates. The compound inhibits cell proliferation and induces apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- In Vitro Studies : In cell lines derived from breast cancer patients, this compound demonstrated a substantial reduction in cell viability (up to 87.20% inhibition at 50 µM concentration). This was validated using primary cells isolated from surgical tissues .

Table 1: Summary of Anti-Cancer Effects of this compound

| Parameter | Result |

|---|---|

| Target Proteins | AKT1, ESR1, HSP90AA1 |

| Cell Viability Reduction | 87.20% at 50 µM |

| Mechanisms | ROS induction, mitochondrial dysfunction |

| Pathways Involved | 33 neoplastic signaling pathways |

Anti-Inflammatory Activity

This compound exhibits superior anti-inflammatory properties compared to quercetin. It has been shown to modulate immune responses during bacterial sepsis by increasing interleukin-10 (IL-10) levels.

- Study Findings : In experimental settings, this compound administration led to a significant reduction in inflammatory markers and improved survival rates in sepsis models .

Table 2: Anti-Inflammatory Effects of this compound

| Parameter | Result |

|---|---|

| Comparison | More effective than quercetin |

| Mechanism | Increased IL-10 production |

| Application | Potential use in treating bacterial sepsis |

Chondroprotective Effects

Recent studies have highlighted this compound's protective effects on chondrocytes under inflammatory conditions.

- Mechanism of Action : this compound alleviates IL-1β-induced stress in chondrocytes by activating the Nrf2/HO-1 signaling pathway and inhibiting NF-κB and MAPK pathways. This results in reduced oxidative stress and pyroptosis .

- In Vivo Models : In models of osteoarthritis, this compound treatment enhanced chondrogenesis and reduced hypertrophic differentiation in chondrocytes .

Table 3: Chondroprotective Effects of this compound

| Parameter | Result |

|---|---|

| Mechanisms | Nrf2/HO-1 activation; NF-κB inhibition |

| Effects on Chondrocytes | Enhanced chondrogenesis; reduced hypertrophy |

| Application | Potential treatment for osteoarthritis |

作用机制

相似化合物的比较

生物活性

Tamarixetin, a flavonoid derived from quercetin, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and inflammation modulation. This article explores the extensive research surrounding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a flavonoid recognized for its antioxidant and anti-inflammatory properties. It is primarily found in various plants and has been studied for its potential health benefits, including anti-cancer effects, protection against oxidative stress, and modulation of inflammatory responses.

Recent studies have demonstrated that this compound exhibits significant anti-cancer activity across multiple cancer types, particularly breast cancer. The following mechanisms have been identified:

- Cell Proliferation Inhibition : this compound has been shown to inhibit cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro studies indicated that treatment with 50 µM of this compound resulted in up to 92.7% inhibition of cell proliferation in MCF-7 cells after 48 hours .

- Induction of Apoptosis : The compound induces reactive oxygen species (ROS) production and reduces mitochondrial membrane potential, leading to apoptosis. This was confirmed through staining techniques that highlighted increased cell death in treated cultures .

- Targeting Key Proteins : Network pharmacology analyses indicated that this compound targets several proteins associated with cancer progression, including AKT1 and HSP90AA1. These proteins are linked to critical pathways involved in tumor growth and survival .

Case Study: Breast Cancer

A comprehensive study utilized reverse docking and network pharmacology to elucidate this compound's mechanisms in breast cancer. The findings revealed that this compound could significantly reduce cell viability and induce cell death in both established cancer cell lines and primary cells isolated from patients .

Chondroprotective Effects

This compound also demonstrates protective effects on chondrocytes, particularly in the context of osteoarthritis (OA).

- Reduction of Inflammatory Responses : In IL-1β-treated chondrocytes, this compound significantly alleviated oxidative stress by activating the Nrf2/HO-1 signaling pathway while inhibiting NF-κB activity . This dual action helps restore chondrogenic properties and reduces hypertrophic differentiation.

- Prevention of Pyroptosis : this compound has been shown to inhibit pyroptosis in chondrocytes induced by IL-1β, thereby protecting against inflammation-induced cell death .

Case Study: Osteoarthritis Model

In an experimental model of OA, this compound treatment led to a marked increase in chondrogenic markers like COL2 and SOX9 while enhancing cell viability above 80% compared to untreated controls . These results suggest its potential as a therapeutic agent for OA management.

Pharmacological Activities

This compound exhibits a range of pharmacological activities beyond its anti-cancer and chondroprotective effects:

- Antioxidant Activity : It effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : this compound reduces the secretion of pro-inflammatory cytokines from activated dendritic cells, showcasing its potential in managing inflammatory conditions .

- Enhancement of Drug Bioavailability : Research indicates that this compound can inhibit CYP2C activity, potentially enhancing the oral bioavailability of co-administered drugs like fluvastatin .

Summary Table of Biological Activities

属性

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGHARGJDXHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

603-61-2 | |

| Record name | Tamarixetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。